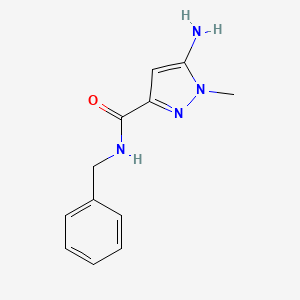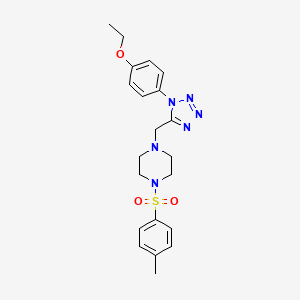![molecular formula C13H11N5O2S B2854096 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-58-9](/img/structure/B2854096.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a chemical compound. Its molecular formula is C18H22N6O3S2 and its molecular weight is 434.53. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This is the first example to develop boron-based hypoxia agents .Molecular Structure Analysis
The molecular structure of “N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is characterized by suitable spectroscopic techniques . The 1H NMR spectrum showed various signals corresponding to different groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[c][1,2,5]thiadiazoles include substitution reactions followed by subsequent hydrolysis . These reactions are efficient and result in the formation of the desired compounds .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
BT and its derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . The strong electron-withdrawing ability of these compounds improves the electronic properties of the resulting organic materials .
Organic Solar Cells
These compounds are also applicable for the molecular construction of organic solar cells . They can enhance the efficiency of these cells by improving their electronic properties .
Organic Field-Effect Transistors
BT-based compounds are used in the development of organic field-effect transistors . These transistors are a type of field-effect transistor using an organic semiconductor in its channel .
Photovoltaics
Electron donor–acceptor (D–A) systems based on the BT motif have been extensively researched for use in photovoltaics . These systems can enhance the efficiency of solar cells .
Fluorescent Sensors
BT-based compounds have been used as fluorescent sensors . These sensors can detect changes in their environment based on changes in their fluorescence .
Potential Visible-Light Organophotocatalysts
Although not extensively studied, BT-based compounds have potential use as visible-light organophotocatalysts . These catalysts can accelerate chemical reactions under visible light .
Anticancer Agents
New boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles have been synthesized as potential anticancer agents targeting tumor hypoxia . This is the first example of developing boron-based hypoxia agents .
Hypoxia Inhibitors
These boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are also being studied as potential hypoxia inhibitors . Hypoxia is a condition in which the body or a region of the body is deprived of adequate oxygen supply .
Zukünftige Richtungen
The future directions for the research on “N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” could involve further exploration of its pharmacological activities, particularly its anticancer potential . Additionally, its use as potential visible-light organophotocatalysts has not received any in-depth study .
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-12(8-7-14-18-5-2-6-20-13(8)18)15-9-3-1-4-10-11(9)17-21-16-10/h1,3-4,7H,2,5-6H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLSYSZEKNAPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=CC4=NSN=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-dihydroindol-1-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2854014.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2854018.png)



![N-(Pyrrolidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2854024.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2854025.png)

![4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2854028.png)

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
